molecular formula C30H24O3 B15329242 3-[3,5-bis(5-formyl-2-methylphenyl)phenyl]-4-methylbenzaldehyde

3-[3,5-bis(5-formyl-2-methylphenyl)phenyl]-4-methylbenzaldehyde

Cat. No.: B15329242
M. Wt: 432.5 g/mol
InChI Key: XZNOIZJVEVVHCQ-UHFFFAOYSA-N
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Description

3-[3,5-bis(5-formyl-2-methylphenyl)phenyl]-4-methylbenzaldehyde is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[3,5-bis(5-formyl-2-methylphenyl)phenyl]-4-methylbenzaldehyde typically involves multi-step organic reactions. One common approach is the Buchwald-Hartwig amination followed by formylation reactions . The reaction conditions often require the use of palladium catalysts, strong bases, and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like hydroxide ions (OH⁻) or halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or aldehydes.

  • Substitution: Generation of halogenated derivatives or other substituted benzaldehydes.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-[3,5-bis(5-formyl-2-methylphenyl)phenyl]-4-methylbenzaldehyde can be employed in the study of enzyme inhibitors or as a probe in biochemical assays.

Medicine: Potential medicinal applications include its use in drug discovery and development. The compound's structural features may contribute to the design of new therapeutic agents.

Industry: In the industrial sector, this compound can be utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 3-[3,5-bis(5-formyl-2-methylphenyl)phenyl]-4-methylbenzaldehyde exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways.

Comparison with Similar Compounds

  • Benzaldehyde

  • 3-Formyl-2-methylphenylbenzaldehyde

  • 4-Methylbenzaldehyde

Uniqueness: 3-[3,5-bis(5-formyl-2-methylphenyl)phenyl]-4-methylbenzaldehyde stands out due to its unique structural complexity and the presence of multiple formyl groups, which can enhance its reactivity and versatility in various applications.

This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its multifaceted nature makes it a valuable compound in the realm of organic chemistry and beyond.

Properties

Molecular Formula

C30H24O3

Molecular Weight

432.5 g/mol

IUPAC Name

3-[3,5-bis(5-formyl-2-methylphenyl)phenyl]-4-methylbenzaldehyde

InChI

InChI=1S/C30H24O3/c1-19-4-7-22(16-31)10-28(19)25-13-26(29-11-23(17-32)8-5-20(29)2)15-27(14-25)30-12-24(18-33)9-6-21(30)3/h4-18H,1-3H3

InChI Key

XZNOIZJVEVVHCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C=O)C2=CC(=CC(=C2)C3=C(C=CC(=C3)C=O)C)C4=C(C=CC(=C4)C=O)C

Origin of Product

United States

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